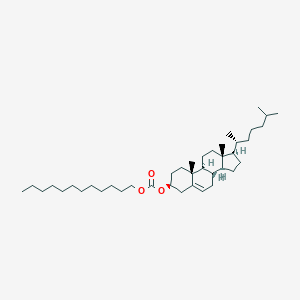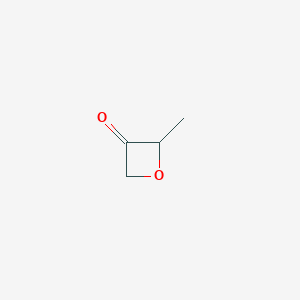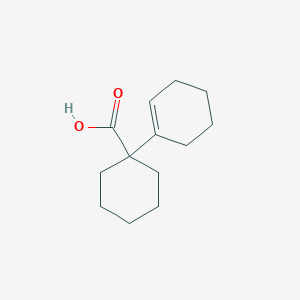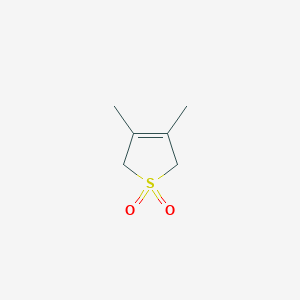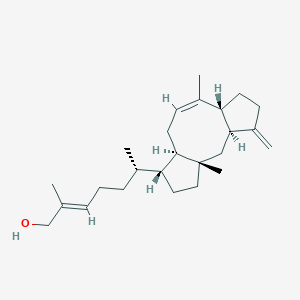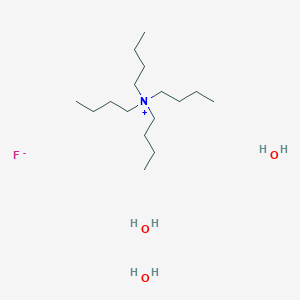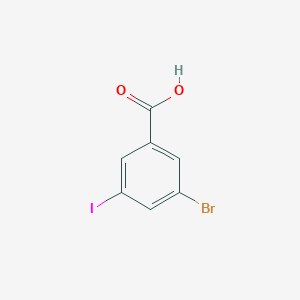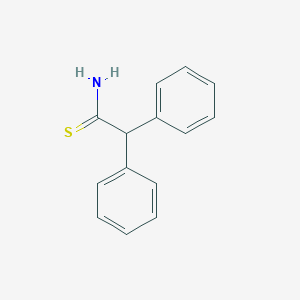![molecular formula C10H9N3OS B108602 1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one CAS No. 18599-29-6](/img/structure/B108602.png)
1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyridazine derivatives and is synthesized using specific methods.
Scientific Research Applications
1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, it has been shown to possess antimicrobial and anti-inflammatory properties, indicating its potential use in the treatment of infectious and inflammatory diseases.
Mechanism Of Action
The mechanism of action of 1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells, leading to their death. It has also been shown to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical And Physiological Effects
1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one has been reported to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of pro-inflammatory cytokines. Additionally, it has been reported to exhibit low toxicity and high selectivity towards cancer cells, indicating its potential as a safe and effective anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one is its potential as a potent anticancer agent. Additionally, it exhibits low toxicity and high selectivity towards cancer cells, indicating its potential as a safe and effective treatment option. However, one of the limitations of this compound is its limited solubility in aqueous solutions, making it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one. One potential direction is the development of novel synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of other diseases, such as infectious and inflammatory diseases. Finally, the development of new formulations and delivery systems may improve the solubility and bioavailability of this compound, making it a more effective treatment option.
Synthesis Methods
The synthesis of 1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one involves several steps, including the reaction of 2-chloro-3-nitropyridazine with sodium sulfide in the presence of a base, followed by the reduction of the resulting intermediate using sodium borohydride. The final product is obtained by the reaction of the intermediate with 2-bromoacetophenone. This method has been reported to yield the compound in good yields and high purity.
properties
CAS RN |
18599-29-6 |
|---|---|
Product Name |
1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one |
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
1-pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)6-15-10-9-8(5-12-13-10)3-2-4-11-9/h2-5H,6H2,1H3 |
InChI Key |
ZJGNRBYHWZYAAP-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=C2C(=CN=N1)C=CC=N2 |
Canonical SMILES |
CC(=O)CSC1=C2C(=CN=N1)C=CC=N2 |
synonyms |
1-[(Pyrido[3,4-d]pyridazin-8-yl)thio]-2-propanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




